molecular formula C12H10N2O4 B2827088 Ethyl 2-cyano-3-(4-nitrophenyl)acrylate CAS No. 2286-33-1

Ethyl 2-cyano-3-(4-nitrophenyl)acrylate

Cat. No.: B2827088
CAS No.: 2286-33-1
M. Wt: 246.222
InChI Key: YVACJZRCOWZWPY-YFHOEESVSA-N
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Description

Ethyl 2-cyano-3-(4-nitrophenyl)acrylate: is a chemical compound characterized by its cyano and nitro functional groups attached to a phenyl ring

Synthetic Routes and Reaction Conditions:

  • Knoevenagel Condensation: This method involves the reaction between ethyl cyanoacetate and 4-nitrobenzaldehyde under basic conditions. The reaction typically uses a strong base like piperidine or pyridine to facilitate the condensation process.

  • Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur at the cyano group, often involving nucleophiles like ammonia or amines.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Ammonia (NH3), amines

Major Products Formed:

  • Oxidation: Carboxylic acids or other oxidized derivatives

  • Reduction: Primary amines or alcohols

  • Substitution: Amides or other substituted cyano compounds

Scientific Research Applications

Chemistry: Ethyl 2-cyano-3-(4-nitrophenyl)acrylate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

  • Cyano Group: The cyano group can interact with biological targets, potentially affecting enzyme activity or receptor binding.

  • Nitro Group: The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that may interact with cellular components.

Comparison with Similar Compounds

  • Ethyl cyanoacetate: Similar cyano group but lacks the nitro functionality.

  • 4-Nitrobenzaldehyde: Contains the nitro group but lacks the cyano functionality.

  • Entacapone: A related compound used as a COMT inhibitor in medical applications.

Uniqueness: Ethyl 2-cyano-3-(4-nitrophenyl)acrylate is unique due to the combination of both cyano and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

ethyl (E)-2-cyano-3-(4-nitrophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-2-18-12(15)10(8-13)7-9-3-5-11(6-4-9)14(16)17/h3-7H,2H2,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVACJZRCOWZWPY-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(C=C1)[N+](=O)[O-])/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2286-33-1
Record name ETHYL ALPHA-CYANO-4-NITROCINNAMATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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